molecular formula C15H30N4O6 B611212 t-Boc-N-Amido-PEG4-Azide CAS No. 940951-99-5

t-Boc-N-Amido-PEG4-Azide

Cat. No. B611212
CAS RN: 940951-99-5
M. Wt: 362.43
InChI Key: IRLDTXAKTZWNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Boc-N-Amido-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG4-Azide is C15H30N4O6 . It has a molecular weight of 362.4 g/mol .


Chemical Reactions Analysis

The azide group in t-Boc-N-Amido-PEG4-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG4-Azide is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media . It has a molecular weight of 362.4 g/mol .

Mechanism of Action

Safety and Hazards

When handling t-Boc-N-Amido-PEG4-Azide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

T-Boc-N-Amido-PEG4-Azide is commonly used in proteomics research . Its hydrophilic PEG spacer and reactive azide group make it a versatile tool in the synthesis of various bioconjugates .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDTXAKTZWNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG4-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-N-Amido-PEG4-Azide
Reactant of Route 2
Reactant of Route 2
t-Boc-N-Amido-PEG4-Azide
Reactant of Route 3
Reactant of Route 3
t-Boc-N-Amido-PEG4-Azide
Reactant of Route 4
Reactant of Route 4
t-Boc-N-Amido-PEG4-Azide
Reactant of Route 5
Reactant of Route 5
t-Boc-N-Amido-PEG4-Azide
Reactant of Route 6
Reactant of Route 6
t-Boc-N-Amido-PEG4-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.